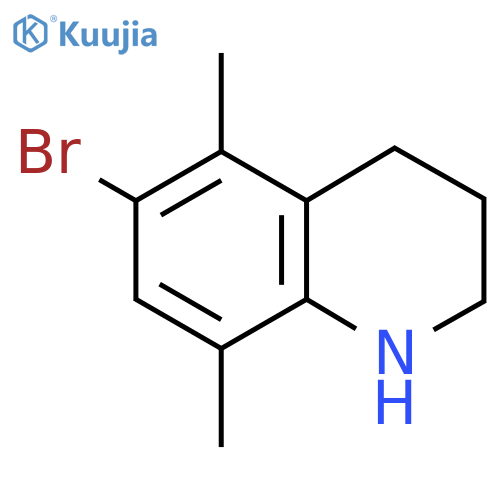

Cas no 2460748-81-4 (6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline)

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline

- Z4502041762

-

- MDL: MFCD32702770

- インチ: 1S/C11H14BrN/c1-7-6-10(12)8(2)9-4-3-5-13-11(7)9/h6,13H,3-5H2,1-2H3

- InChIKey: QWKCCOQOESATKH-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C)C2=C(C=1C)CCCN2

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 183

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 12

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26978218-0.05g |

6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline |

2460748-81-4 | 95.0% | 0.05g |

$101.0 | 2025-02-19 | |

| Enamine | EN300-26978218-5g |

6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline |

2460748-81-4 | 95% | 5g |

$1530.0 | 2023-09-11 | |

| Enamine | EN300-26978218-10.0g |

6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline |

2460748-81-4 | 95.0% | 10.0g |

$2269.0 | 2025-02-19 | |

| Enamine | EN300-26978218-0.1g |

6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline |

2460748-81-4 | 95.0% | 0.1g |

$152.0 | 2025-02-19 | |

| Enamine | EN300-26978218-10g |

6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline |

2460748-81-4 | 95% | 10g |

$2269.0 | 2023-09-11 | |

| 1PlusChem | 1P028RVR-1g |

6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline |

2460748-81-4 | 95% | 1g |

$715.00 | 2024-05-21 | |

| Aaron | AR028S43-10g |

6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline |

2460748-81-4 | 95% | 10g |

$3145.00 | 2023-12-15 | |

| Aaron | AR028S43-1g |

6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline |

2460748-81-4 | 95% | 1g |

$751.00 | 2025-02-16 | |

| 1PlusChem | 1P028RVR-100mg |

6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline |

2460748-81-4 | 95% | 100mg |

$243.00 | 2024-05-21 | |

| 1PlusChem | 1P028RVR-50mg |

6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline |

2460748-81-4 | 95% | 50mg |

$182.00 | 2024-05-21 |

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline 関連文献

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinolineに関する追加情報

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 2460748-81-4): A Comprehensive Overview

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 2460748-81-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This heterocyclic compound features a tetrahydroquinoline core substituted with bromine and methyl groups, making it a valuable intermediate in the synthesis of bioactive molecules. Its unique structure and reactivity profile position it as a key player in drug discovery and material science applications.

The molecular formula of 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline is C11H14BrN, with a molecular weight of 240.14 g/mol. The presence of the bromine substituent at the 6-position enhances its utility in cross-coupling reactions, particularly in palladium-catalyzed transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are crucial for constructing complex molecular architectures in medicinal chemistry.

Recent trends in pharmaceutical research have highlighted the importance of tetrahydroquinoline derivatives as privileged scaffolds in drug design. 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline serves as a versatile building block for developing potential therapeutics targeting central nervous system (CNS) disorders, inflammation, and infectious diseases. Its structural similarity to naturally occurring alkaloids further enhances its biological relevance.

From a synthetic chemistry perspective, the dimethyl substitution pattern at the 5- and 8-positions of the tetrahydroquinoline ring introduces steric and electronic effects that can modulate reactivity and selectivity in subsequent transformations. This characteristic makes it particularly valuable for creating structurally diverse compound libraries in high-throughput screening campaigns.

The compound's stability under various conditions and its compatibility with common organic solvents contribute to its widespread use in laboratory settings. Researchers frequently employ 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline in multistep syntheses, where it often serves as a key intermediate for introducing the tetrahydroquinoline moiety into more complex molecular systems.

In the context of current research trends, there's growing interest in the photophysical properties of brominated tetrahydroquinoline derivatives. These compounds are being investigated for potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic materials. The electron-withdrawing nature of the bromine substituent can significantly influence the electronic properties of the resulting materials.

Quality control and characterization of 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline typically involve advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. These methods ensure the compound's purity and confirm its structural integrity for research applications.

The global market for specialized chemical intermediates like 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline has seen steady growth, driven by increasing demand from the pharmaceutical and materials science sectors. Suppliers often provide this compound in various quantities, from milligram-scale for research purposes to kilogram quantities for industrial applications.

Storage and handling recommendations for 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline typically include protection from light and moisture, with ideal storage conditions being in a cool, dry environment under inert atmosphere. These precautions help maintain the compound's stability over extended periods.

Future research directions for tetrahydroquinoline-based compounds may explore their potential in targeted drug delivery systems and as scaffolds for developing novel antimicrobial agents. The unique structural features of 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline position it as a promising candidate for these emerging applications.

For researchers working with 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline, it's essential to consult relevant safety data sheets and implement appropriate laboratory safety protocols. While not classified as highly hazardous, proper handling procedures should always be followed when working with organic compounds.

The synthesis of 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step procedures starting from commercially available precursors. Recent advancements in synthetic methodology have improved the efficiency and yield of these processes, making the compound more accessible to the research community.

In conclusion, 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 2460748-81-4) represents an important chemical building block with diverse applications in pharmaceutical research and materials science. Its unique structural features and reactivity profile continue to make it a valuable tool for scientists exploring new frontiers in organic chemistry and drug discovery.

2460748-81-4 (6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline) 関連製品

- 2229513-87-3(4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid)

- 1805528-36-2(4,5-Bis(trifluoromethyl)-2-formylbenzamide)

- 844830-71-3(8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one)

- 1181457-93-1(3-{5,7-Dimethylpyrazolo1,5-apyrimidin-2-yl}propan-1-amine Dihydrochloride)

- 1361651-85-5(6-Methoxy-3-(2,4,6-trichlorophenyl)-2-(trifluoromethyl)pyridine)

- 1261730-29-3(3-(4-chloro-2-hydroxyphenyl)propanal)

- 2172071-74-6(1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide)

- 2580250-34-4(2-{(benzyloxy)carbonylamino}-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid)

- 2169001-88-9(methyl 3-1-(aminomethyl)cyclopropylbenzoate)

- 2639464-53-0(5-(tert-butoxy)carbonyl-1-(4-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-3-carboxylic acid)